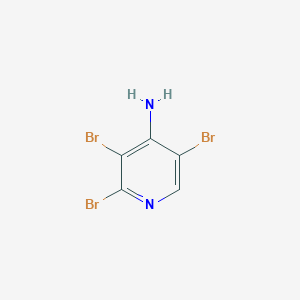

2,3,5-Tribromopyridin-4-amine

Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis and Functional Materials

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in a multitude of chemical disciplines. numberanalytics.com Their unique electronic properties, conferred by the nitrogen atom within the aromatic ring, make them indispensable in organic chemistry. numberanalytics.comnih.gov Pyridine-based structures are integral to a wide range of applications, from pharmaceuticals and agrochemicals to the development of advanced functional materials like conducting polymers and luminescent substances. numberanalytics.comnih.gov In the pharmaceutical industry, the pyridine scaffold is a common feature in numerous drugs, including antihistamines and anticancer agents. numberanalytics.com Many natural products, such as nicotine (B1678760) and vitamin B6, also contain the pyridine ring, highlighting its biological relevance. nih.govresearchgate.net The versatility of pyridine derivatives stems from their ability to undergo various chemical transformations, allowing for the synthesis of complex molecules with tailored properties. nih.govuni-muenster.de

Specific Context of Polyhalogenated Aminopyridines as Versatile Synthetic Synthons

Within the extensive family of pyridine derivatives, polyhalogenated aminopyridines represent a particularly valuable subclass for synthetic chemists. These compounds serve as versatile synthons, which are molecular fragments that can be readily incorporated into larger, more complex structures. The presence of multiple halogen atoms on the pyridine ring provides several strategic advantages. Halogens can act as leaving groups in nucleophilic substitution reactions or as handles for various cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. This reactivity allows for the regioselective introduction of a wide array of functional groups.

Aminopyridines themselves are crucial structural motifs in bioactive natural products, medicinally important compounds, and organic materials. researchgate.net The combination of amino and halo functionalities on a pyridine core creates a powerful synthetic intermediate. The amino group can direct the regioselectivity of further reactions and can also be a site for further functionalization. 2-Aminopyridine (B139424), for instance, is recognized as a significant synthetic synthon due to its dual nucleophilic nature, enabling it to react with a variety of electrophiles to form five- and six-membered azaheterocycles. sioc-journal.cn Polyhalogenation of these aminopyridines further enhances their synthetic utility by providing multiple reaction sites. researchgate.net

Overview of 2,3,5-Tribromopyridin-4-amine's Position within Halogenated Pyridine Chemistry

This compound is a specific example of a polyhalogenated aminopyridine. Its structure, featuring three bromine atoms and an amino group on the pyridine ring, positions it as a highly functionalized building block in organic synthesis. The bromine atoms at the 2, 3, and 5-positions offer multiple sites for selective chemical modifications. The presence of the amino group at the 4-position is significant as 4-aminopyridines are considered versatile pharmacophores in medicinal chemistry. nih.gov The interplay between the electron-withdrawing bromine atoms and the electron-donating amino group influences the reactivity of the pyridine ring, making it a subject of interest for synthetic chemists exploring the construction of novel heterocyclic compounds.

The strategic placement of the bromine atoms allows for potential sequential and selective reactions, enabling the synthesis of complex pyridine derivatives that would be challenging to prepare through other methods. This positions this compound as a valuable intermediate for creating libraries of compounds for drug discovery and materials science applications.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 861024-31-9 chemicalbook.comscribd.comevitachem.com |

| Molecular Formula | C5H3Br3N2 |

| Synonyms | 4-AMINO-2,3,5-TRIBROMOPYRIDINE, 4-Pyridinamine, 2,3,5-tribromo- chemicalbook.com |

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| Nicotine |

| Vitamin B6 |

| 2-Aminopyridine |

| 4-Aminopyridine (B3432731) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5-tribromopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br3N2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTNPANGUADKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653229 | |

| Record name | 2,3,5-Tribromopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861024-31-9 | |

| Record name | 2,3,5-Tribromopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,5 Tribromopyridin 4 Amine and Its Halogenated Aminopyridine Analogues

Direct Halogenation Approaches to Tribrominated Aminopyridines

Direct halogenation is a fundamental method for synthesizing halogenated aminopyridines. This section examines different approaches to achieve tribromination.

Regioselective Bromination of Aminopyridines

The controlled, regioselective bromination of aminopyridines is crucial for synthesizing specific isomers. The outcome of the reaction is highly dependent on the conditions employed.

Early methods for brominating aminopyridines involved high-temperature, gas-phase reactions. For instance, when 2-aminopyridine (B139424) and bromine vapor, diluted with nitrogen, are passed over pumice at 500°C, a vigorous reaction occurs. researchgate.netresearchgate.net This process leads to the formation of a complex mixture of brominated products, including one tribromo-compound, 2-amino-3,5,6-tribromopyridine. researchgate.net The harsh conditions, however, also result in significant carbon deposition. researchgate.netresearchgate.net The mixture of products isolated from this reaction includes several isomeric monobromo- and dibromo-aminopyridines. researchgate.net

The table below summarizes the variety of products that can be formed during the gas-phase bromination of 2-aminopyridine.

| Product Name | Number of Bromine Atoms |

| 2-amino-3-bromopyridine | 1 |

| 2-amino-5-bromopyridine (B118841) | 1 |

| 2-amino-6-bromopyridine | 1 |

| 2-amino-3,5-dibromopyridine (B40352) | 2 |

| 2-amino-3,6-dibromopyridine | 2 |

| 2-amino-5,6-dibromopyridine | 2 |

| 2-amino-3,5,6-tribromopyridine | 3 |

This table illustrates the complexity of product mixtures from gas-phase bromination.

In contrast to the high-temperature gas-phase method, the bromination of 2-aminopyridine at room temperature yields a much simpler product mixture. researchgate.net Under these milder conditions, the reaction primarily produces 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine. researchgate.netorgsyn.org This demonstrates the significant influence of temperature on the regioselectivity of the bromination reaction. The formation of 2-amino-3,5-dibromopyridine is a common side reaction in the synthesis of 2-amino-5-bromopyridine. heteroletters.org

Role of N-Bromosuccinimide (NBS) in Aminopyridine Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination in organic synthesis. organic-chemistry.orgwikipedia.org It serves as a convenient source of bromine for radical substitution and electrophilic addition reactions. wikipedia.org The use of NBS for the bromination of activated pyridines, such as aminopyridines and hydroxypyridines, allows for regioselective mono- and di-bromination in high yields. researchgate.net The reactivity of the pyridine (B92270) substrates decreases in the order of amino > hydroxy > methoxy. researchgate.net

The regioselectivity of NBS bromination is dependent on the position of the activating substituent. researchgate.net For example, 2-substituted pyridines show different selectivity compared to 3-substituted ones. researchgate.net Furthermore, with two equivalents of NBS, aminopyridines and hydroxypyridines can be dibrominated in nearly quantitative yields. researchgate.net The development of NBS as a brominating agent was a significant advancement, offering more controlled reaction conditions compared to elemental bromine.

Amination Strategies for Polyhalogenated Pyridines

The introduction of an amino group onto a polyhalogenated pyridine ring is another key strategy for synthesizing halogenated aminopyridines.

Environmentally Benign, Base-Promoted Selective Amination Using Aqueous Media

A significant advancement in amination chemistry is the development of an environmentally friendly, base-promoted selective amination of polyhalogenated pyridines using water as a solvent. acs.orgnih.govfigshare.comcncb.ac.cnacs.org This method is highly efficient for a variety of polyhalogenated pyridines, including challenging chloro-derivatives, yielding 2-aminopyridine derivatives. acs.orgnih.govfigshare.comcncb.ac.cnacs.org The process is notable for its high selectivity and can be scaled up for large-scale production. acs.orgnih.govfigshare.comcncb.ac.cn

The reaction typically employs a base like sodium tert-butoxide (NaOtBu) and can be carried out with various amino sources. acs.org Mechanistic studies suggest that the reaction may proceed through a pathway involving the base-assisted dissociation of N,N-dimethylformamide (DMF) to generate dimethylamine, which then acts as the aminating agent. acs.orgnih.govfigshare.com This novel protocol provides a practical and more environmentally sustainable alternative to traditional methods that often require excess amino sources or expensive palladium catalysts. acs.org

The table below provides a general overview of the reaction conditions for this amination method.

| Component | Role | Typical Amount |

| Polyhalogenated Pyridine | Substrate | 0.5 mmol |

| N,N-Dimethylformamide (DMF) | Amino Source Precursor | 2.0 equiv |

| Sodium tert-butoxide (NaOtBu) | Base | 3.0 equiv |

| Water | Solvent | 2.0 mL |

| Temperature | Reaction Condition | 140 °C |

| Time | Reaction Condition | 12 h |

This table outlines the typical conditions for the base-promoted amination of polyhalogenated pyridines in an aqueous medium. acs.org

Transition-Metal-Catalyzed Amination Systems for Polyhalogenated Pyridines (e.g., Palladium-Catalyzed Approaches)

Transition-metal-catalyzed reactions, particularly those employing palladium, are powerful tools for the formation of carbon-nitrogen bonds in the synthesis of aminopyridines. researchgate.netacs.org The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, has been successfully applied to the amination of halopyridines. researchgate.netacs.org These methods are often favored for their high efficiency and broad functional group tolerance, allowing for the coupling of various amines with halopyridines under relatively mild conditions. acs.org

For instance, palladium catalysts, in conjunction with specialized biaryl phosphine (B1218219) ligands, have proven effective in the amination of aryl halides, including bromopyridines. acs.org These catalytic systems can facilitate the coupling of even less-activated sulfonate electrophiles. acs.org Research has demonstrated the development of a short, efficient, and high-yielding synthesis of 4-aryl-2-aminopyridine derivatives utilizing two palladium-catalyzed processes: the Suzuki reaction and the Buchwald-Hartwig amination. researchgate.net

However, challenges can arise with polyhalogenated substrates, where undesired side reactions or the need for harsh conditions can limit the utility of these methods. sorbonne-universite.fr For example, the presence of multiple halogen substituents can lead to undesired metalation processes. sorbonne-universite.fr Despite these challenges, palladium-catalyzed amination remains a vital strategy, with ongoing research focused on developing more robust and selective catalyst systems for complex substrates. researchgate.netacs.org

A study by Ackermann and coworkers demonstrated a palladium-catalyzed amination/C–H functionalization domino reaction between anilines and dichlorinated arene electrophiles. nih.gov This reaction proceeds through a Buchwald-Hartwig-type amination followed by an intramolecular C–H functionalization to yield carbazole (B46965) or α-carboline products. nih.gov

The following table summarizes representative conditions for palladium-catalyzed amination of halopyridines:

| Catalyst System | Substrates | Conditions | Yield | Reference |

| CpPd(cinnamyl) / Xantphos | Aryl fluorosulfonates, Anilines | K₂CO₃, Toluene, 100 °C | Excellent | acs.org |

| Pd₂(dba)₃ / BINAP | 2-Bromopyridines, Amines | NaOtBu, Toluene, 80-110 °C | Good to Excellent | researchgate.net |

| Pd(OAc)₂ / Biarylphosphine Ligand | Aryl Halides, Amines | Base (e.g., Cs₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane) | High | acs.org |

Amination of Dibromopyridines with Amide Nucleophiles (e.g., Potassium Amide in Liquid Ammonia)

The amination of dihalogenated pyridines using strong amide nucleophiles, such as potassium amide (KNH₂) in liquid ammonia (B1221849), represents a classic and effective method for introducing an amino group onto the pyridine ring. researchgate.netresearchgate.netacs.org This reaction often proceeds through a hetaryne intermediate, particularly the 3,4-pyridyne species. researchgate.net

Studies on the amination of isomeric dibromopyridines with potassium amide in liquid ammonia have shown that the reaction can lead to the formation of various aminopyridine products. researchgate.netresearchgate.net For example, the reaction of 3-chloro- and 4-chloropyridine (B1293800) with potassium amide in liquid ammonia results in a mixture of 3-amino- and 4-aminopyridine (B3432731), suggesting the intermediacy of 3,4-pyridyne. researchgate.net Similarly, the amination of 2,3-, 2,4-, and 2,5-dibromopyridine (B19318) can lead to the formation of 4-amino-2-methylpyrimidine through a ring transformation mechanism. researchgate.net

The course of these aminations is highly dependent on the substitution pattern of the starting halopyridine. researchgate.netresearchgate.net For instance, 2-chloro- and 2-iodopyridine (B156620) yield only 2-aminopyridine. researchgate.net In some cases, rearrangements can occur, as seen in the amination of 3-bromo-6-ethoxypyridine. researchgate.net

The table below provides examples of products obtained from the amination of dibromopyridines with potassium amide in liquid ammonia:

| Starting Material | Major Product(s) | Reference |

| 3-Chloropyridine / 4-Chloropyridine | 3-Aminopyridine and 4-Aminopyridine | researchgate.net |

| 2,6-Dibromopyridine (B144722) | 4-Amino-2-methylpyrimidine | researchgate.net |

| 3-Bromo-4-ethoxypyridine | 2-Amino-4-ethoxypyridine, 2-Amino-5-bromo-4-ethoxypyridine | researchgate.net |

| 2,3-, 2,4-, 2,5-Dibromopyridine | 4-Amino-2-methylpyrimidine | researchgate.net |

Multi-Step Synthesis from Precursor Pyridines and Related Aminopyridines

The synthesis of highly substituted pyridines like 2,3,5-tribromopyridin-4-amine often necessitates multi-step synthetic sequences starting from simpler pyridine or aminopyridine precursors. These strategies allow for the controlled and regioselective introduction of multiple halogen and amino functionalities.

Diazotization of aminopyridines, followed by a Sandmeyer or related reaction, is a well-established method for introducing halogen atoms onto the pyridine ring. heteroletters.orgnumberanalytics.com This process involves converting an amino group into a diazonium salt, which can then be displaced by a halide. numberanalytics.com

A common application is the synthesis of dihalopyridines from aminobromopyridines. For example, 2,5-dibromopyridine can be prepared from 2-amino-5-bromopyridine through a modified Sandmeyer reaction where the diazonium salt is treated with bromine instead of a conventional copper halide. heteroletters.org This method has been developed into a convenient and scalable process with a total yield of approximately 83% from 2-aminopyridine. heteroletters.org

Recent advancements include photoredox-induced Meerwein arylation using in situ generated diazonium salts from anilines for the C-H arylation of pyridines. acs.org While this specific application focuses on arylation, it highlights the ongoing development of diazotization-based methodologies.

Halogen exchange reactions provide a valuable tool for modifying the halogenation pattern on a pyridine ring, often allowing for the introduction of a different halogen with altered reactivity. science.gov These reactions are particularly useful for preparing iodosubstituted pyridines from their bromo or chloro analogues, as iodides are often more reactive in subsequent cross-coupling reactions. science.gov

The exchange of bromine for iodine can be achieved using various reagents and conditions. Metal-catalyzed processes are often employed to facilitate these transformations. science.gov For instance, the synthesis of 3-bromo-1-iodoimidazo[1,5-a]pyridine (B2366503) can involve selective bromine-iodine exchange reactions on a dihalogenated precursor.

The feasibility and selectivity of halogen exchange depend on the specific substrate and reaction conditions. These reactions can be used to turn a less reactive aryl chloride into a more reactive aryl iodide or, conversely, to block undesired reactivity. science.gov

Perhalogenated pyridines, such as pentachloropyridine, can serve as versatile starting materials for the synthesis of other polyhalogenated pyridines through halogen exchange reactions. worktribe.comresearchgate.net By selectively replacing chlorine atoms with other halogens like fluorine or bromine, a diverse range of polyhalogenated pyridine derivatives can be accessed.

For example, octafluoro-2,2'-bipyridyl has been synthesized by heating octachloro-bipyridine derivatives with potassium fluoride (B91410) at high temperatures. worktribe.com This demonstrates the utility of halogen exchange in preparing highly fluorinated systems. While direct synthesis of perbrominated systems from perchlorinated ones is less commonly detailed, the principle of halogen exchange remains a viable synthetic strategy. The reaction of perfluoro-4-isopropylpyridine with hydrogen bromide and aluminum tribromide efficiently yields the 2,6-dibromo derivative, showcasing a bromination approach on a perfluorinated system. worktribe.com

Practical and Scalable Synthetic Procedures for Brominated Aminopyridines

The development of practical and scalable synthetic routes to brominated aminopyridines is crucial for their application in areas such as pharmaceuticals and materials science. rsc.orgunimi.it Scalability requires consideration of factors like cost of reagents, operational simplicity, and yield. heteroletters.orgunimi.it

Another approach to scalable synthesis is the development of one-pot procedures. For the synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for certain inhibitors, a multi-step synthesis was optimized into a two-pot procedure suitable for large-scale production. unimi.it While not a brominated aminopyridine, this example illustrates the principles of process optimization for scalable synthesis of substituted aminopyridines.

Thermal amination of 2,6-dihalogenated pyridines has also been explored as a practical method. sorbonne-universite.fr For instance, the reaction of 2,6-dibromopyridine with various halogenated anilines can be achieved thermally using 2,2,6,6-tetramethylpiperidine (B32323) as a base, avoiding the need for palladium catalysts which can sometimes lead to high-molecular-weight byproducts. sorbonne-universite.fr

The following table highlights key features of scalable synthetic procedures for brominated aminopyridines:

| Synthetic Target | Key Transformation | Advantages | Reference |

| 2,5-Dibromopyridine | Bromination of 2-aminopyridine followed by modified Sandmeyer reaction | High overall yield (~83%), Scalable | heteroletters.org |

| Polyhalogenated 2-(Phenylamino)pyridines | Thermal amination of 2,6-dibromopyridine | Avoids palladium catalysts, Simple procedure | sorbonne-universite.fr |

| 2-Amino-4-bromopyridine (B18318) | Ammoniation of 2,4-dibromopyridine-N-oxide followed by reduction | High total yield (80.5%), Suitable for large-scale preparation | google.com |

Chemical Reactivity and Transformation Pathways of 2,3,5 Tribromopyridin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on Brominated Pyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing halogenated pyridines. The electron-deficient nature of the pyridine (B92270) ring facilitates the attack of nucleophiles, a process that is further influenced by the position and nature of the halogen substituents.

Reactivity of Bromine Atoms Towards Various Nucleophiles (e.g., Ammonia (B1221849), Alkoxides, Amines)

The bromine atoms on the 2,3,5-tribromopyridin-4-amine scaffold exhibit differential reactivity towards nucleophiles such as ammonia, alkoxides, and amines. This reactivity is governed by the electronic activation provided by the ring nitrogen and the directing effects of the substituents. In general, positions ortho and para (C2, C6, and C4) to the pyridine nitrogen are more susceptible to nucleophilic attack due to their ability to stabilize the negative charge in the Meisenheimer intermediate.

The rate of SNAr reactions can also be influenced by the nature of the leaving group. While fluoride (B91410) is often the best leaving group in activated SNAr reactions due to its high electronegativity which polarizes the C-F bond, the reactivity order for other halogens like chlorine, bromine, and iodine can vary depending on the specific nucleophile and reaction conditions. For some nucleophiles, the bond strength (C-Br > C-I) can play a significant role, making bromide a better leaving group than iodide.

Interactive Table: General Reactivity of Halopyridines in SNAr Reactions.

| Nucleophile | General Reactivity Trend | Typical Reaction Conditions |

| Ammonia | C4 > C2 > C3 | High temperature and pressure |

| Alkoxides | C4 > C2 > C3 | Base (e.g., NaH, K2CO3), polar solvent (e.g., DMF, DMSO) |

| Amines | C4 > C2 > C3 | Base (e.g., K2CO3, Et3N), polar aprotic solvent |

Regioselectivity and Chemoselectivity in SNAr Reactions on Polybrominated Pyridines

In polybrominated pyridines, the regioselectivity of SNAr reactions is a critical aspect. The position of nucleophilic attack is determined by a combination of electronic and steric factors. For this compound, the bromine atoms at the C2 and C5 positions are ortho and meta to the nitrogen, respectively, while the C3 bromine is also meta. The C4-amino group, being an electron-donating group, can influence the reactivity of the adjacent bromine atoms.

Generally, the order of reactivity for halogens in SNAr reactions on the pyridine ring is C4 > C2/C6 > C3/C5. The bromine atom at the C2 position is activated by the adjacent nitrogen atom. The bromine at the C3 position is generally the least reactive towards nucleophilic substitution. The bromine at the C5 position is meta to the nitrogen and its reactivity would be lower than that at the C2 position. However, the presence of the C4-amino group can modulate this reactivity profile. For instance, in a study on the rearrangement of 3-halo-4-aminopyridines, the halogen at the 3-position was shown to be susceptible to intramolecular nucleophilic attack, indicating its potential for reactivity under certain conditions nih.gov.

Organometallic Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Organometallic cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds on aromatic scaffolds like brominated pyridines. These reactions, typically catalyzed by palladium complexes, offer a high degree of control and functional group tolerance.

Suzuki-Miyaura Cross-Coupling Reactions on Brominated Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a widely used method for C-C bond formation. Brominated pyridines are excellent substrates for this reaction.

In polybrominated pyridines, achieving regioselective Suzuki-Miyaura coupling is a significant synthetic challenge. The order of reactivity of the different bromine atoms can be exploited to achieve selective functionalization. Studies on related polyhalogenated pyridines have provided insights into the expected regioselectivity. For instance, in the Suzuki-Miyaura coupling of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the reactivity order was found to be C4 > C2 > C6 academie-sciences.frresearchgate.netresearchgate.net. This selectivity was correlated with the ¹H NMR chemical shifts of the parent non-halogenated heterocycle, with the most deshielded proton corresponding to the most reactive carbon-halogen bond academie-sciences.fr.

For this compound, it can be inferred that the C2 and C5 bromine atoms would be the most likely sites for initial Suzuki-Miyaura coupling due to their positions relative to the activating nitrogen atom. The relative reactivity between these two positions would likely depend on the specific catalyst and reaction conditions employed. Catalyst-dependent regioselectivity has been observed in the Suzuki coupling of 2,4-dibromopyridine, highlighting the importance of the catalytic system in controlling the reaction outcome nih.gov.

The success of the Suzuki-Miyaura reaction heavily relies on the choice of the palladium catalyst, ligand, base, and solvent. A variety of palladium sources, such as Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf), are commonly used. The ligands play a crucial role in the catalytic cycle, influencing the rate of oxidative addition, transmetalation, and reductive elimination. Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance catalyst activity and stability.

Typical reaction conditions involve a palladium catalyst, a phosphine ligand, a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water. The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

Interactive Table: Common Catalytic Systems for Suzuki-Miyaura Coupling of Bromopyridines.

| Palladium Source | Ligand | Base | Solvent |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water |

| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Dioxane/Water |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF |

Bromine-Metal Exchange Reactions (e.g., Lithium, Magnesium) for Directed Functionalization

Bromine-metal exchange reactions are a powerful tool for the regioselective functionalization of halogenated pyridines. In these reactions, a bromine atom is swapped for a metal, such as lithium or magnesium, creating a highly reactive organometallic intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups onto the pyridine ring.

The regioselectivity of the bromine-metal exchange is influenced by both electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen and the other bromine atoms makes the bromine atoms susceptible to exchange. The position of the exchange can often be controlled by the reaction conditions, such as the choice of organometallic reagent and temperature. For instance, lithiation of 2-chloropyridine (B119429) with lithium tetramethylpiperidide and zinc chloride at room temperature, followed by quenching with iodine, yields a mixture of chloroiodopyridines.

These metalated pyridine intermediates are valuable for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of substituted pyridine derivatives.

Other Transition-Metal-Catalyzed Coupling Reactions (e.g., Cu(II)-promoted reactions)

Beyond bromine-metal exchange, this compound can participate in various other transition-metal-catalyzed coupling reactions. These reactions, often employing palladium, nickel, or copper catalysts, are fundamental in modern organic synthesis for the formation of C-C, C-N, and C-O bonds.

Copper(II)-promoted reactions, for example, have been utilized in the synthesis of complex molecules. While specific examples involving this compound are not extensively detailed in the provided context, the general reactivity of halogenated pyridines in such transformations is well-established. These reactions typically involve the coupling of the halo-pyridine with a suitable partner, such as a boronic acid (Suzuki coupling), an alkyne (Sonogashira coupling), or an amine (Buchwald-Hartwig amination). The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

The presence of multiple bromine atoms on the this compound ring offers the potential for sequential or selective couplings, further expanding its synthetic utility.

Derivatization and Cyclization via the Amino Group

The amino group at the 4-position of this compound is a key site for further molecular elaboration, enabling derivatization and the construction of fused heterocyclic systems.

Reactions of the Amino Functionality in Halogenated Pyridines

The amino group in halogenated pyridines exhibits typical nucleophilic reactivity, allowing for a range of derivatization reactions. It can undergo acylation, alkylation, and condensation with various electrophiles. For instance, the reaction of 4-aminopyridine (B3432731) with halogens and interhalogens can lead to the formation of charge-transfer complexes or ionic species, depending on the specific reagents and conditions.

The electronic environment of the pyridine ring, influenced by the halogen substituents, can modulate the reactivity of the amino group. These derivatization reactions are important for introducing new functional groups and for preparing substrates for subsequent cyclization reactions.

Formation of Fused Heterocyclic Systems (e.g., Imidazo[1,2-a]pyridines)

A significant application of aminopyridines, including halogenated derivatives, is in the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines. These bicyclic structures are of great interest due to their prevalence in medicinal chemistry.

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine (B139424) derivative with a suitable carbonyl compound, followed by cyclization. Various synthetic strategies have been developed, including multicomponent reactions and transition-metal-catalyzed processes. For instance, copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with acetophenones provides an efficient route to imidazo[1,2-a]pyridines.

The presence of bromine atoms on the pyridine ring of this compound can influence the course of these cyclization reactions and provides handles for further functionalization of the resulting fused heterocyclic system. The general principle involves the initial reaction at the amino group, followed by an intramolecular cyclization to form the fused ring.

Reductive Transformations and Dehalogenation Studies

Reductive transformations and dehalogenation are important reactions for modifying the substitution pattern of halogenated pyridines. These reactions can be used to selectively remove bromine atoms, leading to less halogenated derivatives or the parent aminopyridine.

While specific studies on the reductive transformations and dehalogenation of this compound are not detailed in the provided search results, general methods for the dehalogenation of aryl halides are well-established. These methods often involve catalytic hydrogenation, using catalysts such as palladium on carbon, or metal-mediated reductions with reagents like zinc or tin in the presence of an acid. The regioselectivity of dehalogenation can sometimes be controlled by the choice of catalyst and reaction conditions. Such transformations are valuable for accessing a range of brominated aminopyridine derivatives that may not be easily accessible through direct synthesis.

Derivatives and Analogues of 2,3,5 Tribromopyridin 4 Amine: Synthesis and Research Focus

Synthesis of Related Brominated Aminopyridine Isomers and Homologues (e.g., 2,5-Dibromopyridin-4-amine, 2,3,6-Tribromopyridin-4-amine)

The synthesis of specific brominated aminopyridine isomers is critical for accessing tailored molecular building blocks. Methodologies often involve direct bromination of aminopyridine precursors or the transformation of other functional groups into amines or bromides. While direct synthesis protocols for every conceivable isomer are not always established, general strategies can be adapted.

A common route involves the ammoniation of a polybrominated pyridine (B92270). For instance, various brominated 2- and 4-aminopyridines have been successfully prepared by reacting bromopyridines with ammonia (B1221849). researchgate.netresearchgate.net The reactivity of the bromine atoms is dependent on their position on the pyridine ring. researchgate.netresearchgate.net Another effective strategy starts with a more accessible precursor, such as a dibromopyridine N-oxide. The synthesis of 2-amino-4-bromopyridine (B18318), an isomer of interest, can be achieved from 2,4-dibromopyridine-N-oxide. This method involves an initial ammoniation reaction with ammonia water, followed by a reduction step to yield the final product. google.com This two-step process is noted for its operational simplicity, high total yield (up to 80.5%), and suitability for larger-scale production. google.com

The table below outlines a representative synthesis for 2-amino-4-bromopyridine starting from its N-oxide precursor. google.com

| Step | Reaction | Reagents and Conditions | Outcome |

| 1 | Ammoniation | 2,4-dibromopyridine-N-oxide, Ammonia water (25-28%); Sealed reactor, 90-95 °C, 10+ hours. | Intermediate product (not purified) |

| 2 | Reduction | Intermediate from Step 1, Ethanol, Reduced iron powder, concentrated HCl; Reflux (76 °C), 5 hours. | 2-amino-4-bromopyridine |

This table illustrates a synthetic pathway to 2-amino-4-bromopyridine, an isomer of brominated aminopyridines.

Another key synthetic intermediate is 2-amino-5-bromopyridine (B118841), which can be prepared by the direct bromination of 2-aminopyridine (B139424) using bromine in acetic acid. google.com This intermediate can then be used to synthesize other brominated pyridines. For example, 2,5-dibromopyridine (B19318) is synthesized from 2-amino-5-bromopyridine via a modified Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently replaced by bromine. google.comheteroletters.orgchemicalbook.com This process highlights the utility of the amino group as a handle for introducing additional halogen atoms.

Synthetic Strategies for Pyridine-Fused Heterocyclic Systems Utilizing Halogenated Aminopyridines

Halogenated aminopyridines are invaluable starting materials for constructing pyridine-fused heterocyclic systems, which are prevalent scaffolds in pharmacologically active compounds. nih.govresearchgate.net The halogen atoms serve as key reactive sites for intramolecular or intermolecular cyclization reactions, leading to the formation of new rings fused to the pyridine core.

One strategy involves using dihalogenated pyridine derivatives as a foundation for building fused pyrimidine (B1678525) rings. For example, the synthesis of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, which are potent kinase inhibitors, can utilize precursors like 2,6-dichloropyridine-3-carbonitrile. researchgate.net In this type of synthesis, the chloro groups act as leaving groups in nucleophilic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), which are essential for forming the fused ring system. researchgate.net

Similarly, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, a class of compounds investigated for applications as antifolates and kinase inhibitors, often relies on halogenated pyridine precursors. nih.gov The synthesis of Palbociclib, a notable kinase inhibitor, demonstrates a sophisticated approach where a polysubstituted fluoropyridone is generated in a one-pot, three-step cascade reaction. nih.gov This intermediate undergoes further transformations, including chlorination and cyclization, to build the final pyrido[2,3-d]pyrimidine core. nih.gov These examples underscore the strategic importance of halogen substituents in guiding the assembly of complex heterocyclic frameworks.

Development of Libraries of Functionalized Pyridine Derivatives from Halogenated Precursors

The creation of chemical libraries containing a wide variety of related structures is essential for drug discovery and structure-activity relationship (SAR) studies. Halogenated pyridines are ideal precursors for library synthesis due to the versatile reactivity of the carbon-halogen bond. heteroletters.org This bond provides a reactive handle for introducing a diverse range of functional groups through various chemical transformations.

Late-stage functionalization, where modifications are made at the final stages of a synthetic sequence, is a powerful strategy for rapidly generating analogues of a complex molecule. Halogenation is a key tool for this approach. nih.gov For instance, once a pyridine core is halogenated, the halide can be displaced through nucleophilic aromatic substitution (SNAr) reactions or used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

By employing a range of nucleophiles (amines, alcohols, thiols) or coupling partners (boronic acids, alkynes, etc.), a single halogenated pyridine precursor can be converted into a large library of derivatives, each with a unique substituent. This parallel synthesis approach allows for the systematic exploration of the chemical space around a core scaffold, which is crucial for optimizing the biological activity or material properties of a lead compound. The ability to selectively introduce halogens at specific positions on the pyridine ring further enhances the power of this strategy, enabling the targeted diversification of molecular structures. nih.gov

Regioselective Synthesis of Multi-Substituted Pyridine Scaffolds

Achieving precise control over the placement of multiple substituents on a pyridine ring—known as regioselectivity—is a significant challenge in synthetic chemistry. Halogenated precursors play a vital role in many regioselective strategies, either by being incorporated into a pre-functionalized fragment or by directing the addition of subsequent groups.

Modern synthetic methods have been developed to overcome the challenges of regioselectivity. These include:

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, often with high regioselectivity. For example, heating a mixture of aldehydes, β-keto esters, anilines, and malononitrile (B47326) with a tin(IV) catalyst can afford polysubstituted pyridines in good yields.

Diels-Alder Reactions: This cycloaddition strategy can be used to construct the pyridine ring itself, with the substitution pattern determined by the choice of diene and dienophile. This approach is particularly useful for creating highly functionalized pyridines.

C-H Functionalization: This modern approach involves the direct conversion of a carbon-hydrogen bond into a carbon-halogen or other carbon-X bond. While challenging on electron-deficient rings like pyridine, methods are being developed to achieve regioselective C-H halogenation, providing a direct route to valuable halogenated intermediates without the need for pre-existing functional groups.

The development of these regioselective methods allows chemists to design and synthesize complex, multi-substituted pyridine scaffolds with a high degree of precision. Halogenated pyridines are often the end-products of these syntheses or key intermediates that enable further diversification, demonstrating their central role in the construction of functional pyridine-based molecules.

Advanced Spectroscopic and Computational Investigations of 2,3,5 Tribromopyridin 4 Amine

Advanced Spectroscopic Methods for Detailed Structural Elucidation (beyond basic identification)

While basic spectroscopic methods provide initial identification, a deeper understanding of the three-dimensional structure and intermolecular interactions of 2,3,5-Tribromopyridin-4-amine requires more advanced techniques.

For a molecule with a substituted pyridine (B92270) ring, one-dimensional NMR spectra can be complex due to overlapping signals. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for unambiguous assignment of proton and carbon signals and for elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In this compound, this would primarily show the coupling between the amine protons and potentially any long-range couplings involving the single pyridine proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton and carbon signals that are directly bonded. It would definitively assign the carbon atom attached to the lone pyridine proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying the positions of the bromine atoms and the amino group by observing correlations from the pyridine and amine protons to the quaternary, bromine-substituted carbon atoms.

The expected correlations from these experiments would allow for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, providing a foundational understanding of the molecule's covalent framework.

Table 1: Hypothetical 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

|---|---|---|---|

| H6 | - | C6 | C2, C4, C5 |

This table is illustrative and based on expected connectivities.

Furthermore, this technique would reveal the nature of intermolecular interactions that govern the crystal packing. In the solid state, it is anticipated that this compound would exhibit a network of intermolecular interactions, including:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor, leading to the formation of hydrogen-bonded chains or dimers.

Halogen Bonding: The bromine atoms, particularly the one at the 2-position, could participate in halogen bonding interactions with the amino group or the pyridine nitrogen of neighboring molecules.

Analysis of the crystal structure of related halogenated pyridines, such as 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, has shown the significant role of such intermolecular forces in dictating the supramolecular assembly.

Table 2: Expected Crystallographic Data Parameters for this compound (Illustrative)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

This data is hypothetical and based on trends observed in similar structures.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful toolkit to complement experimental data and to probe aspects of molecular structure and reactivity that are not directly observable.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For this compound, DFT calculations can provide valuable insights into:

Molecular Geometry: Optimization of the molecular geometry can predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies allows for the determination of the HOMO-LUMO gap, which is an indicator of chemical reactivity and stability. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the amino group and the pyridine nitrogen are expected to be electron-rich, while the regions around the bromine atoms may be electron-deficient.

Table 3: Predicted Electronic Properties of this compound from DFT (B3LYP/6-311G(d,p))

| Property | Predicted Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

These values are estimations based on calculations for similar molecules.

Computational methods can be employed to predict the most likely reaction mechanisms for the synthesis and transformations of this compound. By calculating the energies of reactants, transition states, and products, the activation barriers and reaction enthalpies for different pathways can be determined.

For instance, in the synthesis of this compound, which likely involves the bromination of 4-aminopyridine (B3432731) or the amination of a polybrominated pyridine, DFT calculations can help to:

Identify the most favorable reaction pathway.

Elucidate the structure of transition states.

Understand the role of catalysts or reaction conditions.

This predictive capability is invaluable for optimizing synthetic routes and for understanding the underlying principles of reactivity.

The presence of three bulky bromine atoms and an amino group on the pyridine ring introduces the possibility of steric hindrance, which can influence the molecule's conformation and reactivity. Computational conformational analysis can be used to:

Identify Stable Conformers: By rotating the C-N bond of the amino group, the potential energy surface can be mapped to identify the most stable rotational conformers.

Quantify Steric Strain: The degree of steric strain can be quantified, providing insight into how the bulky bromine atoms may restrict the rotation of the amino group or influence the planarity of the pyridine ring.

Predict Reactivity: Understanding the steric environment around the reactive sites (the amino group and the pyridine nitrogen) is crucial for predicting how the molecule will interact with other reagents. For example, the bromine atoms in the 2 and 5 positions may sterically hinder access to the amino group.

Such computational evaluations are critical for a comprehensive understanding of the structure-property relationships in this compound.

Despite a comprehensive search of available scientific literature, no specific applications of the chemical compound This compound were found corresponding to the detailed outline provided. The search included targeted queries for its role as a precursor in natural product synthesis, its use as a building block for complex heterocyclic architectures, its utility in the development of new organometallic ligands, and as a precursor in the synthesis of diverse functionalized pyridine scaffolds.

The investigation encompassed a wide range of chemical databases and scientific journals. However, no research articles, communications, or reviews were identified that specifically mention or detail the synthetic utility of this compound for the requested applications. General methodologies for the functionalization of pyridine scaffolds and the synthesis of heterocyclic compounds were found, but none of these referenced the specific tribrominated aminopyridine .

This absence of information in the public domain suggests that this compound is either a compound with limited reported applications in advanced organic synthesis or its synthetic uses have not been disclosed in publicly accessible literature. Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for each specified section and subsection.

Exploration in Medicinal, Agrochemical, and Materials Science Research Synthetic Emphasis

Application in Medicinal Chemistry: Synthesis of Bioactive Scaffolds

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. rsc.org Polyhalogenated pyridines are key intermediates that allow chemists to introduce a variety of functional groups to fine-tune a molecule's biological activity and pharmacokinetic properties. nih.govnsf.govnih.gov 2,3,5-Tribromopyridin-4-amine, with its distinct reactive sites, is a prime candidate for derivatization into novel therapeutic agents.

Precursors for Drug Discovery Lead Compounds (e.g., Lck inhibitors, anti-tumor agents, anthelmintics)

The synthesis of lead compounds in drug discovery often relies on the strategic functionalization of a core structure. This compound offers a platform where the three bromine atoms can be selectively replaced using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (for C-C bond formation) or Buchwald-Hartwig (for C-N bond formation) reactions. beilstein-journals.orgresearchgate.net This allows for the systematic introduction of aryl, heteroaryl, or alkyl groups to build complex molecules targeting specific biological pathways.

Lck Inhibitors: The Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in T-cell signaling, making it a target for autoimmune diseases and certain cancers. Potent and selective Lck inhibitors have been developed based on fused heterocyclic scaffolds like 2,3-diarylfuro[2,3-b]pyridin-4-amines. nih.gov By using this compound as a starting material, medicinal chemists could potentially synthesize novel aminopyridine-based Lck inhibitors through sequential, site-selective cross-coupling reactions to introduce the necessary aryl groups. nih.gov

Anti-tumor Agents: The pyridine scaffold is integral to many anti-cancer agents. mdpi.com The development of compounds with novel mechanisms of action is a constant goal in oncology research. Starting from this compound, it is synthetically feasible to construct precursors for triazole- and pyrimidine-based anti-tumor compounds, which have shown efficacy against various cancer cell lines. researchgate.netmdpi.com The ability to diversify the substitution pattern around the pyridine ring can lead to compounds with improved potency and selectivity.

Anthelmintics: Parasitic infections remain a significant global health issue, necessitating the search for new anthelmintic drugs. nih.gov Pyridine and its derivatives have been explored for their anthelmintic properties. beilstein-journals.org The functionalization of this compound could lead to the synthesis of novel compounds with activity against various helminths, potentially through the introduction of moieties known to interfere with parasitic life cycles.

| Scaffold Class | Example Target | Therapeutic Area | Potential Synthetic Approach from Precursor |

|---|---|---|---|

| Aminopyridine Derivatives | Lck (Lymphocyte-specific protein tyrosine kinase) | Immunology, Oncology | Suzuki or Stille coupling to replace Br atoms with aryl groups. |

| Fused Pyrimidines | Various Kinases, DNA | Oncology | Annulation reactions involving the amino group and an adjacent functionalized position. |

| Triazole Derivatives | Tubulin, Various Enzymes | Oncology, Infectious Disease | Functionalization of the amine group followed by cyclization. |

| Quinoline Derivatives | Various Enzymes, DNA | Infectious Disease (Anthelmintic) | Construction of the fused carbocyclic ring via cyclization reactions. |

Note: This table illustrates the potential applications of scaffolds that could be derived from this compound through synthetic modifications.

Construction of Pharmacologically Relevant Heterocycles (e.g., Imidazoles, Quinazolines, Quinoline Derivatives)

Fused heterocyclic systems are of immense importance in pharmacology. The amine group and bromine atoms of this compound can be utilized in cyclization and annulation reactions to build more complex, fused ring systems. ias.ac.inorganic-chemistry.org

Imidazoles: Imidazole derivatives are known for a wide range of biological activities. While the direct synthesis from this compound is not straightforward, it can serve as a precursor to aminopyridines that are subsequently used in multicomponent reactions to form substituted imidazoles. enpress-publisher.comresearchgate.net

Quinazolines: Quinazoline and quinazolinone cores are found in numerous pharmacologically active compounds. The synthesis of these structures often involves the cyclization of an appropriately substituted aniline (B41778) precursor. Through modification of the pyridine ring of this compound, intermediates can be prepared that undergo cyclization to form pyrido[4,3-d]pyrimidines, which are structural analogs of quinazolines.

Quinoline Derivatives: Quinolines are another critical class of heterocycles with broad medicinal applications, including antimalarial, antibacterial, and anthelmintic activities. nih.govresearchgate.netnih.gov Synthetic strategies like the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde with a ketone, can be adapted. nih.gov By functionalizing this compound to create an analogous ortho-amino-formylpyridine intermediate, it can serve as a key component in the synthesis of fused pyrido-quinoline systems.

Application in Agrochemical Chemistry: Synthesis of Crop Protection Agents

Halogenated pyridines are foundational components in the agrochemical industry, serving as crucial intermediates for a wide range of herbicides, insecticides, and fungicides. nih.govnsf.govresearchgate.netchemrxiv.org The specific placement and number of halogen atoms can significantly influence the biological efficacy and spectrum of activity of the final product.

Precursors for Pesticides and Fungicides

The tribrominated structure of this compound makes it an attractive starting point for developing novel crop protection agents. The bromine atoms can be replaced with other functional groups via nucleophilic aromatic substitution or cross-coupling reactions to generate a library of derivatives for biological screening. This approach is a common strategy in the discovery of new pesticides. For example, many commercial agrochemicals are synthesized from halogenated pyridine precursors. The reactivity of the C-Br bonds allows for the introduction of toxophores or moieties that improve plant uptake and translocation.

| Precursor Type | Resulting Agrochemical Class | Example of Commercial Product Core | Key Synthetic Transformation |

|---|---|---|---|

| Polychlorinated Pyridine | Herbicide | Haloxyfop-methyl | Nucleophilic aromatic substitution |

| Trifluoromethyl Pyridine | Insecticide | Sulfoxaflor | Ring construction from CF3-building block |

| Trifluoromethyl Pyridine | Fungicide | Fluopyram | Amide coupling |

Note: This table provides examples of how halogenated pyridine cores are utilized in existing agrochemicals, illustrating the potential pathways for a precursor like this compound.

Application in Materials Science: Design and Synthesis of Functional Materials

The unique electronic and structural properties of pyridine-based molecules make them useful in materials science. Polyhalogenated aromatic compounds, in particular, can serve as monomers or cross-linking agents in polymer synthesis or as precursors to advanced organic materials with applications in electronics and optics.

Precursors for Polymer Synthesis and Advanced Organic Materials

The three bromine atoms of this compound provide multiple reaction sites for polymerization. Through cross-coupling reactions like Suzuki or Sonogashira polycondensation, it could be incorporated into conjugated polymers. researchgate.net Such polymers containing pyridine units are investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and as catalysts. dntb.gov.ua

Furthermore, the high bromine content of the molecule suggests its potential utility as a reactive flame retardant. By incorporating it into existing polymer backbones (e.g., polyesters, polyurethanes), it can impart enhanced fire resistance. Upon combustion, the bromine atoms can act as radical scavengers in the gas phase, interrupting the chain reaction of burning. The synthesis of well-defined brominated polymers is an active area of research. rsc.org

Development of Fluorous Pyridines for Biphasic Catalysis

The field of "fluorous chemistry" utilizes compounds containing a perfluoroalkyl chain (a "fluorous tag") to facilitate the separation and recovery of catalysts from reaction products. This approach is particularly effective in fluorous biphasic catalysis (FBS), a system that leverages the unique properties of fluorous solvents. Typically, a fluorous solvent and a common organic solvent form two separate phases at room temperature but become a single phase when heated. The reaction, catalyzed by a fluorous-tagged catalyst, proceeds in the homogeneous phase at elevated temperatures. Upon cooling, the phases separate, with the fluorous catalyst sequestered in the fluorous layer, allowing for its simple recovery and reuse, while the product remains in the organic layer.

The development of effective fluorous ligands is central to this technology. Perfluoroalkylated-pyridine ligands have been investigated for their utility in various catalytic reactions. The synthesis of these specialized ligands often relies on versatile starting materials that can be readily functionalized with fluorous chains.

Pyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Pyridine derivatives are a critical class of materials in the advancement of organic light-emitting diode (OLED) technology. rsc.org Due to their electron-deficient nature, pyridine rings are often incorporated into molecules designed as electron-transporting materials (ETMs) or as components of host materials in phosphorescent OLEDs (PhOLEDs). rsc.org The strategic functionalization of the pyridine core allows for the fine-tuning of crucial properties such as frontier molecular orbital (HOMO/LUMO) energy levels, charge carrier mobility, and thermal stability. acs.org

A pertinent example is the development of hole-transporting materials (HTMs) incorporating a brominated pyridine structure. A series of pyrene-pyridine derivatives were studied as HTMs, where the diphenyl unit of the pyridine was substituted with different functional groups. nih.gov The derivative featuring bromine, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br), demonstrated particularly strong performance in a yellow OLED device. acs.org This material contributed to a device with high efficiency and luminance, underscoring the positive impact of bromine substitution. acs.org The synthesis of such complex molecules highlights the utility of precursors like this compound, which provide the essential brominated pyridine scaffold necessary for building high-performance OLED materials.

Interactive Data Table: Performance of OLED Device Using Py-Br as Hole-Transporting Layer

| Performance Metric | Value |

| Maximum Luminance | 17,300 cd/m² |

| Maximum Current Efficiency | 22.4 cd/A |

| External Quantum Efficiency (EQE) | 9% (at 3500 cd/m²) |

| Efficiency Roll-Off | 7% (from 1000 to 10,000 cd/m²) |

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Green Synthetic Routes (e.g., Water as Solvent, Avoidance of Noble Metals)

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. For pyridine (B92270) derivatives, this includes the use of environmentally benign solvents, the development of catalyst systems that avoid precious metals, and the implementation of energy-efficient reaction conditions.

Water as a Solvent: Traditional organic solvents are a major source of chemical waste. The use of water as a solvent is a highly attractive alternative due to its low cost, non-flammability, and minimal environmental impact. Research into aqueous synthetic routes for pyridine derivatives is gaining traction. While direct synthesis of 2,3,5-Tribromopyridin-4-amine in water has not been extensively reported, related green methodologies for other pyridine syntheses suggest its feasibility. nih.govbenthamscience.com Methodologies such as microwave-assisted synthesis in aqueous media have been shown to be effective for other nitrogen-containing heterocycles, reducing reaction times and improving yields. nih.gov

Avoidance of Noble Metals: Many cross-coupling reactions used to functionalize pyridine rings rely on noble metal catalysts such as palladium. While effective, these metals are expensive and have associated environmental and health concerns. A significant area of future research is the development of catalysts based on more abundant and less toxic metals like iron. For instance, iron-catalyzed cyclization reactions have been successfully employed for the synthesis of substituted pyridines, offering a greener alternative to traditional methods. rsc.org

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are emerging as powerful tools in green chemistry. nih.govijarsct.co.in These techniques can significantly reduce reaction times, increase yields, and often allow for reactions to be conducted under solvent-free conditions, further minimizing waste. nih.gov The application of these energy sources to the synthesis and derivatization of this compound could lead to more sustainable and efficient processes.

| Green Chemistry Approach | Potential Application to this compound Synthesis/Derivatization | Anticipated Benefits |

| Use of Water as Solvent | Amination and functionalization reactions. | Reduced solvent waste, lower cost, improved safety. |

| Noble Metal Avoidance | Iron-catalyzed cross-coupling reactions for derivatization. | Reduced cost, lower toxicity, increased sustainability. |

| Microwave/Ultrasound | Accelerated synthesis and functionalization. | Shorter reaction times, higher yields, potential for solvent-free conditions. |

| Ionic Liquids | As recyclable catalysts and solvents. benthamscience.com | Enhanced reaction rates, improved selectivity, catalyst recyclability. benthamscience.com |

Enhanced Chemo-, Regio-, and Stereoselective Functionalization Strategies

The three bromine atoms and the amine group on the this compound ring offer multiple sites for functionalization. However, achieving selective reaction at a specific position is a significant challenge. Future research will focus on developing more precise and predictable methods for selective functionalization.

Regioselective C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials. nih.gov For polyhalogenated pyridines, directing groups can be employed to achieve regioselective alkylation or arylation at specific positions. nih.govrsc.orgchemrxiv.org For instance, a removable blocking group could be used to direct Minisci-type reactions to a specific carbon atom, which could then be deprotected to allow for further transformations. nih.govchemrxiv.org

Halogen Dance Reactions and Pyridyne Intermediates: The inherent reactivity of the brominated pyridine core can be harnessed for selective transformations. Halogen dance reactions, where a halogen atom migrates to a different position on the ring under basic conditions, could be used to access isomers of this compound that are not accessible through direct synthesis. Furthermore, the generation of pyridyne intermediates from dihalopyridines offers a route to regioselective difunctionalization by trapping the pyridyne with various nucleophiles. nih.gov

Stereoselective Synthesis: For derivatives of this compound that contain chiral centers, the development of stereoselective synthetic methods is crucial. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions.

| Functionalization Strategy | Target Selectivity | Potential Methodology |

| C-H Alkylation/Arylation | Regioselective | Use of removable directing/blocking groups. nih.govrsc.orgchemrxiv.org |

| Isomerization | Regioselective | Halogen dance reactions. |

| Difunctionalization | Regioselective | Generation and trapping of pyridyne intermediates. nih.gov |

| Asymmetric Synthesis | Stereoselective | Chiral catalysis or use of chiral auxiliaries. |

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Production

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. organic-chemistry.orgresearchgate.netacs.org

High-Throughput Screening: The integration of flow chemistry with automated systems allows for the rapid synthesis and screening of libraries of compounds. nih.gov This is particularly valuable in drug discovery and materials science, where large numbers of derivatives need to be evaluated. An automated flow synthesis platform could be developed to systematically vary the substituents on the this compound scaffold, allowing for the rapid exploration of structure-activity relationships. nih.gov

Improved Safety and Scalability: Many reactions, particularly those involving highly reactive intermediates or exothermic processes, are safer to perform in a flow reactor due to the small reaction volumes and excellent temperature control. organic-chemistry.org Furthermore, scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, which is a significant advantage over traditional batch processes. organic-chemistry.org

Exploration of Novel Catalytic Systems for Derivatization and Transformations

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems will continue to drive innovation in the functionalization of this compound.

Palladium- and Copper-Catalyzed Cross-Coupling: Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions are well-established methods for forming carbon-carbon and carbon-heteroatom bonds on pyridine rings. mdpi.com Future research will focus on developing more active and versatile palladium catalysts that can operate under milder conditions and with a broader range of substrates. Copper-catalyzed reactions are also gaining prominence as a more sustainable alternative to palladium-based systems for certain transformations, such as amination and etherification reactions. beilstein-journals.org

Photoredox Catalysis: Photoredox catalysis, which uses light to initiate chemical reactions, has emerged as a powerful tool for organic synthesis. This methodology can enable transformations that are difficult to achieve with traditional thermal methods and often proceeds under very mild conditions. The application of photoredox catalysis to the functionalization of this compound could open up new avenues for derivatization.

Computational Design and Prediction of New Reactions and Derivatives

Computational chemistry and molecular modeling are becoming increasingly important in the design and prediction of new chemical reactions and molecules.

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) and other computational methods can be used to study the mechanisms of reactions involving this compound. mdpi.com This understanding can then be used to predict the regioselectivity of a reaction and to design new catalysts or reaction conditions that favor the desired outcome. For example, computational studies can help to explain the regioselectivity of halogenation reactions on the pyridine ring. researchgate.net

In Silico Design of Novel Derivatives: Molecular modeling can be used to design new derivatives of this compound with specific desired properties. By simulating the interaction of these virtual molecules with a biological target or by predicting their material properties, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

Q & A

Q. What are the optimal synthetic routes for preparing 2,3,5-Tribromopyridin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic amination of a pre-brominated pyridine derivative. For example, 4-bromo-3,5,6-trifluoropyridine can undergo amination using ammonia or alkylamines under controlled temperatures (60–80°C) to introduce the amino group . Adjusting solvent polarity (e.g., DMF vs. ethanol) and stoichiometry of the aminating agent can enhance yields. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product.

| Synthetic Method | Conditions | Yield | Key Challenges |

|---|---|---|---|

| Bromination + Amination | NH₃, DMF, 70°C, 12h | ~65% | Competing side reactions |

| Direct Halogen Exchange | HBr, Cu catalyst, reflux | ~50% | Selectivity control |

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The amino group (-NH₂) appears as a broad singlet (~5 ppm in ¹H NMR). Bromine atoms deshield adjacent carbons, shifting ¹³C signals to 110–130 ppm .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 334 (C₅H₃Br₃N₂⁺). Isotopic patterns from bromine (1:1:1 triplet) confirm molecular identity.

- X-ray Crystallography : Resolves regiochemistry of bromine substituents and hydrogen-bonding interactions .

Q. What are the primary chemical reactions of this compound, and how do substituents affect reactivity?

- Methodological Answer : Bromine atoms at positions 2, 3, and 5 undergo nucleophilic substitution (e.g., with thiols or alkoxides), while the amino group participates in condensation or oxidation reactions. Steric hindrance from bromine slows reactions at position 2 compared to 3 and 5. For example:

- Suzuki Coupling : Requires Pd catalysts but is hindered by steric bulk.

- Oxidation : HNO₃ oxidizes -NH₂ to -NO₂, forming nitro derivatives .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates brominated byproducts.

- HPLC : Reverse-phase C18 columns resolve isomers with >95% purity .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation.

- Store in amber vials at 4°C to prevent photodegradation.

- Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of this compound?

- Methodological Answer : Steric and electronic effects dictate reactivity. Position 5 (para to -NH₂) is most reactive in electrophilic substitutions due to electron-donating resonance effects. Computational DFT studies (e.g., using Gaussian) predict charge distribution and guide catalyst design for selective modifications .

Q. What mechanistic insights explain contradictions in reported reaction outcomes for halogenated pyridines?

- Methodological Answer : Discrepancies in Suzuki coupling yields arise from varying Pd catalyst ligands (e.g., Pd(PPh₃)₄ vs. XPhos). Kinetic studies (e.g., Eyring plots) and isotopic labeling (²H/¹³C) differentiate between SNAr and radical pathways. For example, deuterated solvents reduce radical side reactions .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes). The bromine atoms enhance hydrophobic interactions.

- QSAR Models : Correlate Hammett σ values of substituents with antimicrobial IC₅₀ data .

| Derivative | σ (Hammett) | IC₅₀ (µM) |

|---|---|---|

| 2,3,5-Tribromo-4-NH₂ | +0.78 | 12.3 |

| 2,5-Dibromo-3-NO₂-4-NH₂ | +1.05 | 8.7 |

Q. What strategies resolve conflicting spectral data for brominated pyridine analogs?

Q. How does the electronic structure of this compound influence its supramolecular assembly?

- Methodological Answer : Bromine’s polarizability enhances halogen bonding in crystal lattices. Single-crystal XRD reveals Br···N interactions (3.1–3.3 Å), stabilizing layered structures. DSC/TGA analyses show thermal stability up to 200°C, critical for material science applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.